molecular formula C15H16BNO4 B1511538 (2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid CAS No. 1070894-20-0

(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid

Cat. No. B1511538
CAS RN: 1070894-20-0
M. Wt: 285.1 g/mol
InChI Key: LVQHJRBYUATSLI-UHFFFAOYSA-N
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Description

“(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid” is a type of organoboron compound . It is a solid substance and is stored in an inert atmosphere, under -20°C .


Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular formula of this compound is C10H14BNO4 . The structure of the compound includes a benzyloxy carbonyl group attached to an amino group, which is further attached to a phenyl group with a boronic acid group .


Chemical Reactions Analysis

Boronic acids and their derivatives are often used in Suzuki–Miyaura coupling reactions . These reactions involve the transmetalation of formally nucleophilic organic groups from boron to palladium . Protodeboronation of boronic esters is another reaction that these compounds can undergo .


Physical And Chemical Properties Analysis

This compound is a solid and is stored in an inert atmosphere, under -20°C .

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves transmetalation in the case of Suzuki–Miyaura coupling . This is a process where formally nucleophilic organic groups are transferred from boron to palladium .

Safety and Hazards

The compound is harmful if swallowed . It may cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

[2-(phenylmethoxycarbonylaminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO4/c18-15(21-11-12-6-2-1-3-7-12)17-10-13-8-4-5-9-14(13)16(19)20/h1-9,19-20H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQHJRBYUATSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CNC(=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744520
Record name [2-({[(Benzyloxy)carbonyl]amino}methyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid

CAS RN

1070894-20-0
Record name [2-({[(Benzyloxy)carbonyl]amino}methyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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